molecular formula C26H21N3O5 B2521135 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326901-97-6

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2521135
CAS RN: 1326901-97-6
M. Wt: 455.47
InChI Key: QDKYQBBAHQLSNX-UHFFFAOYSA-N
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Description

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one is a heterocyclic molecule that includes an isoquinoline moiety substituted with oxadiazole and methoxyphenyl groups. This structure suggests potential biological activity, given the pharmacological importance of isoquinoline derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored in various studies. For instance, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media, leading to cyclization and dehydrogenation steps to form the final products . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. Single crystal X-ray structures can provide confirmation of the product structures formed in these reactions . The presence of oxadiazole and methoxy groups in the compound of interest would likely contribute to its electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. For example, the reductive cyclization of tetrahydroisoquinoline with triethyl phosphite can yield benzimidazo[2,1-a]isoquinoline derivatives . The oxadiazole moiety in the compound of interest could also participate in chemical reactions, potentially serving as a reactive site for further functionalization or interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific substituents. The presence of methoxy and oxadiazole groups would influence properties such as solubility, melting point, and reactivity. These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Metabolic Pathway and Electrochemical Oxidation

  • Metabolism of P-glycoprotein Inhibitors : A study identified the in vitro and in vivo metabolic pathways of HM-30181, a P-glycoprotein inhibitor, which shares structural similarities with the compound of interest. Metabolites were identified through rat liver microsomal incubation and analysis of feces and urine samples from rats, highlighting the compound's metabolic transformation via O-demethylation, hydrolysis, and hydroxylation (Paek et al., 2006).

  • Electrochemical Oxidation : Research on the electrochemical oxidation of aromatic ethers, including compounds structurally related to the query compound, has provided insights into the cyclization and oxidation processes that yield various derivatives. This study underscores the potential for synthesizing complex heterocycles and biphenyl derivatives through electrochemical means (Carmody et al., 1980).

Biological Evaluation and Antimicrobial Activities

  • Antibacterial and Antifungal Activities : A series of derivatives, including those with the 1,3,4-oxadiazole moiety, were synthesized and evaluated for their antibacterial and antifungal activities. The study highlights the potential of these compounds in combating microbial infections, offering a basis for further pharmaceutical development (Sirgamalla & Boda, 2019).

  • Thermo-Physical Characterization : The thermo-physical properties of 1,3,4-oxadiazole derivatives were systematically characterized, shedding light on their density, viscosity, and ultrasonic sound velocity. This research aids in understanding the compound's behavior in different solvents, which is crucial for its application in various scientific and industrial processes (Godhani et al., 2013).

Synthesis and Characterization

  • Synthesis of Isoquinoline Derivatives : Research on the synthesis of novel isoquinoline derivatives, including those incorporating the 1,3,4-oxadiazole scaffold, provides insights into their potential cytotoxic activity against cancer cell lines. This demonstrates the compound's relevance in the development of new anticancer agents (Qiao et al., 2015).

  • Characterization and Electroluminescence Behaviour : The synthesis and characterization of π-conjugated imidazole–isoquinoline derivatives highlight their highly fluorescent properties and potential applications in organic light-emitting diodes (OLEDs). This research points to the utility of such compounds in electronic and optoelectronic devices (Nagarajan et al., 2014).

properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-31-18-10-8-17(9-11-18)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-34-25)16-12-19(32-2)14-20(13-16)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYQBBAHQLSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

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